Cas no 2138511-42-7 (2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- EN300-1116803
- 2138511-42-7
-
- インチ: 1S/C10H10BrN3O/c11-9-6-12-2-1-7(9)3-10(15)8-4-13-14-5-8/h1-2,4-6,10,15H,3H2,(H,13,14)
- InChIKey: CHHWPZGCQIGPIB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1CC(C1C=NNC=1)O
計算された属性
- せいみつぶんしりょう: 267.00072g/mol
- どういたいしつりょう: 267.00072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116803-0.5g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 0.5g |
$1453.0 | 2023-10-27 | |
Enamine | EN300-1116803-0.05g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 0.05g |
$1272.0 | 2023-10-27 | |
Enamine | EN300-1116803-10.0g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 10g |
$6512.0 | 2023-06-09 | ||
Enamine | EN300-1116803-0.1g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 0.1g |
$1332.0 | 2023-10-27 | |
Enamine | EN300-1116803-2.5g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 2.5g |
$2969.0 | 2023-10-27 | |
Enamine | EN300-1116803-1.0g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 1g |
$1515.0 | 2023-06-09 | ||
Enamine | EN300-1116803-5.0g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 5g |
$4391.0 | 2023-06-09 | ||
Enamine | EN300-1116803-10g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 10g |
$6512.0 | 2023-10-27 | |
Enamine | EN300-1116803-0.25g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 0.25g |
$1393.0 | 2023-10-27 | |
Enamine | EN300-1116803-5g |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
2138511-42-7 | 95% | 5g |
$4391.0 | 2023-10-27 |
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-olに関する追加情報
2-(3-Bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
The compound 2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (CAS No. 2138511-42-7) is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, has garnered attention due to its ability to participate in various chemical reactions and its promising applications in drug development.
Recent studies have highlighted the importance of pyridine derivatives and pyrazole-containing compounds in medicinal chemistry. The presence of a pyridine ring with a bromine substituent at the 3-position and a pyrazole moiety attached via an ethanolic group makes this compound a valuable building block for synthesizing bioactive molecules. Researchers have demonstrated that such structures can exhibit potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of 2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of pyridine derivatives, the formation of the pyrazole ring, and the subsequent coupling reaction to introduce the ethanolic group. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. For instance, its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. Additionally, the compound's structural flexibility allows for further functionalization, enabling researchers to tailor its properties for specific biological targets.
From a structural perspective, the molecule's pyridine ring contributes to its aromatic stability, while the pyrazole moiety introduces hydrogen bonding capabilities and enhances solubility in polar solvents. The ethanolic group further enhances the molecule's versatility by providing a site for additional chemical modifications.
Recent advancements in computational chemistry have also provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the molecule exhibits favorable electronic transitions, making it a potential candidate for use in optoelectronic materials. Furthermore, its ability to form stable complexes with metal ions opens up possibilities in catalysis and sensor technology.
In conclusion, 2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yL)ethan-l -ol (CAS No. 2138511 - 42 -7) stands out as a versatile and intriguing compound with a wide range of potential applications. Its unique structure, combined with recent research findings, positions it as a valuable asset in both academic and industrial settings. Continued exploration into its properties and applications is expected to unlock even greater potential in the coming years.
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